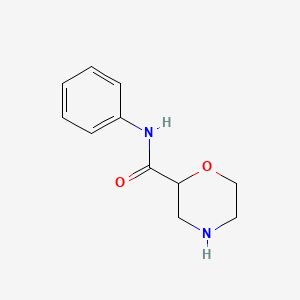

N-Phenyl-2-morpholinecarboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

N-phenylmorpholine-2-carboxamide |

InChI |

InChI=1S/C11H14N2O2/c14-11(10-8-12-6-7-15-10)13-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |

InChI Key |

VQUKICLUNOYJRC-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Phenyl 2 Morpholinecarboxamide and Its Structural Analogues

Classical and Established Synthetic Routes to N-Phenyl-2-morpholinecarboxamide

The traditional synthesis of this compound fundamentally involves two key transformations: the formation of the amide linkage and the construction of the morpholine (B109124) ring. These steps can be performed in a sequential manner, with the specific order often dictated by the availability of starting materials and the desire to avoid protecting group manipulations.

Amidation Reactions for Carboxamide Linkage Formation

The formation of the carboxamide bond between a morpholine-2-carboxylic acid derivative and aniline (B41778) is a cornerstone of classical synthesis. Due to the relatively low nucleophilicity of aniline, direct condensation with the carboxylic acid requires harsh conditions and often results in low yields. To overcome this, the carboxylic acid is typically activated.

Common strategies for this activation include:

Conversion to Acyl Chlorides: Treatment of the morpholine-2-carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride. This intermediate readily reacts with aniline, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Use of Coupling Agents: A wide array of coupling agents have been developed to facilitate amide bond formation under milder conditions. These reagents react with the carboxylic acid to form a reactive intermediate in situ, which is then attacked by the amine. While effective, these methods generate stoichiometric amounts of byproducts that need to be removed during purification catalyticamidation.info. For the coupling of less reactive amines like aniline derivatives, stronger coupling agents may be required researchgate.net. A convenient protocol for the amidation of electron-deficient amines and functionalized carboxylic acids involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), with a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt) nih.gov.

The choice of coupling agent can be critical, especially when dealing with sensitive functional groups on either the morpholine or phenyl ring.

| Coupling Agent | Typical Reaction Conditions | Notes |

| DCC (N,N'-Dicyclohexylcarbodiimide) | Inert solvent (e.g., DCM, DMF), often with an additive like HOBt to suppress side reactions. | A common and cost-effective reagent, but the dicyclohexylurea (DCU) byproduct can be difficult to remove. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Aqueous or organic solvents. | The urea (B33335) byproduct is water-soluble, simplifying purification. Often used with HOBt or DMAP nih.gov. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aprotic polar solvents (e.g., DMF, NMP). | A highly efficient coupling agent, particularly for sterically hindered or electron-deficient amines catalyticamidation.info. |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Aprotic polar solvents. | Another powerful coupling agent, often used for challenging amidations catalyticamidation.inforesearchgate.net. |

Table 1: Common Coupling Agents for Amidation Reactions

Strategies for Morpholine Ring Assembly and Functionalization

The construction of the morpholine ring itself can be achieved through various synthetic routes. The chosen strategy often depends on the desired substitution pattern. For 2-substituted morpholines like the precursor to this compound, several approaches are viable.

One common strategy involves the cyclization of an appropriate amino alcohol precursor. For instance, a suitably protected 2-amino-1,2-diol can undergo a double alkylation with a dihaloethane derivative, or a sequential alkylation followed by an intramolecular cyclization.

A more direct approach involves the cyclization of N-substituted diethanolamine (B148213) derivatives. However, to achieve the 2-carboxamide (B11827560) functionality, the starting materials would need to be appropriately functionalized.

A review of synthetic strategies highlights various methods for morpholine ring formation and functionalization, emphasizing the importance of this scaffold in medicinal chemistry nih.govresearchgate.net. Recent advances have focused on developing more efficient and stereoselective methods for constructing the morpholine core researchgate.netorganic-chemistry.org. For example, a one- or two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide has been reported for the conversion of 1,2-amino alcohols to morpholines nih.gov.

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous reagents.

Catalytic Systems and Their Application in this compound Formation

A major goal in modern amide synthesis is the development of catalytic direct amidation methods that avoid the use of stoichiometric activating agents catalyticamidation.info. Boronic acid catalysts have shown significant promise in this area. These catalysts are believed to activate the carboxylic acid through the formation of an acylborate intermediate, which is then susceptible to nucleophilic attack by the amine organic-chemistry.org. For instance, (2-(thiophen-2-ylmethyl)phenyl)boronic acid has been shown to be a highly active catalyst for direct amidation at room temperature for a wide range of substrates organic-chemistry.org.

The development of a generally applicable catalytic amidation reaction is the focus of ongoing research, with the aim of providing a more environmentally friendly alternative to classical methods catalyticamidation.info.

| Catalyst Type | Example Catalyst | Typical Conditions |

| Boronic Acids | 5-methoxy-2-iodophenylboronic acid (MIBA) | Ambient temperature, molecular sieves organic-chemistry.org. |

| Boronic Acids | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Room temperature for most substrates; slightly elevated temperatures for challenging ones organic-chemistry.org. |

| Borane Derivatives | Ammonia-borane | Equimolar coupling partners, high functional group tolerance organic-chemistry.org. |

Table 2: Catalytic Systems for Direct Amidation

Microwave-Assisted and Flow Chemistry Syntheses of this compound

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields frontiersin.orgnih.gov. The application of microwave energy can be particularly beneficial for challenging reactions like the amidation of anilines or the cyclization steps in heterocycle formation. In the context of synthesizing this compound, microwave assistance could be applied to both the amidation and the morpholine ring formation steps. For example, a one-step method for preparing substituted anilides of quinoline-2-carboxylic acid using microwave irradiation has been developed, showcasing the potential for direct amidation of heterocyclic carboxylic acids with anilines under these conditions researchgate.net. The synthesis of various hybrid molecules derived from morpholine has also been successfully achieved using microwave-assisted conditions researchgate.net.

Flow Chemistry Synthesis:

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise manner, offers several advantages, including enhanced safety, better process control, and easier scalability researchgate.netnih.gov. For the synthesis of this compound, a flow process could be designed where the starting materials are pumped through heated reactors containing immobilized catalysts or reagents. This approach could be particularly advantageous for exothermic reactions or for the generation and use of unstable intermediates. The principles of flow chemistry have been applied to the synthesis of a variety of active pharmaceutical ingredients, demonstrating its potential for the efficient production of complex molecules nih.govthieme-connect.de.

| Technology | Key Advantages | Potential Application in this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction rates frontiersin.orgnih.gov. | Accelerating the amidation of morpholine-2-carboxylic acid with aniline; promoting the cyclization to form the morpholine ring. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability, potential for automation researchgate.netnih.gov. | Continuous production, safe handling of reactive intermediates, integration of reaction and purification steps. |

Table 3: Modern Synthetic Technologies

Solvent-Free and Aqueous Medium Approaches to this compound

Solvent-Free Synthesis:

Conducting reactions in the absence of a solvent offers significant environmental benefits by reducing waste and eliminating the need for often toxic and flammable organic solvents. A patent describes a solvent-free synthesis of substituted N-phenylmorpholine by directly heating aniline with an excess of 2-chloroethyl ether in the presence of an alkali google.com. This approach could potentially be adapted for the synthesis of the this compound backbone. Additionally, the synthesis of substituted N-phenylmaleimides has been achieved in a green, multi-step synthesis that includes a solvent-free reaction, highlighting the feasibility of such approaches for related structures researchgate.net.

Aqueous Medium Approaches:

While organic solvents are the norm in many amidation reactions, the use of water as a solvent is highly desirable from a green chemistry perspective. Interestingly, for highly reactive starting materials, amidation in an aqueous medium can be surprisingly effective. For instance, the reaction of a substituted aniline with a reactive acid chloride has been successfully performed in water, yielding a crystalline product in high purity researchgate.net. The feasibility of this approach for the synthesis of this compound would depend on the reactivity of the specific morpholine-2-carboxylic acid derivative used.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound relies on the careful optimization of various reaction parameters. Drawing from established methods for the synthesis of related N-phenylmorpholine compounds, a common approach involves the reaction of a substituted aniline with a suitable morpholine precursor. For instance, a general synthesis for substituted N-phenylmorpholines involves the direct heating of a substituted phenylamine and bis(2-chloroethyl) ether in the presence of a base. google.com This reaction is often carried out without a solvent, which can simplify purification and reduce environmental impact. google.com

Key parameters that are typically optimized to enhance reaction yields and purity include the choice of base, reaction temperature, and the molar ratio of reactants. Organic bases are often preferred as they can lead to higher yields. google.com The reaction temperature is another critical factor, with a typical range being 130-180°C, and an optimal temperature often found between 150-160°C. google.com

Another synthetic strategy that can be adapted for the synthesis of this compound is the reaction between an isocyanate and a morpholine derivative. For the related compound N-Phenylmorpholine-4-carboxamide, the synthesis is achieved by reacting isocyanatobenzene with morpholine in the presence of triethylamine. nih.gov This type of reaction is typically carried out at room temperature over several hours. nih.gov

To illustrate the impact of reaction conditions on the yield of a hypothetical synthesis of this compound, the following data table presents plausible optimization findings based on analogous reactions. The hypothetical reaction involves the condensation of aniline with a pre-formed 2-morpholinecarboxylic acid derivative, activated in situ.

Table 1: Optimization of Reaction Conditions for this compound Synthesis

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DCC | None | Dichloromethane | 25 | 12 | 65 |

| 2 | HBTU | DIEA | Acetonitrile | 25 | 8 | 85 |

| 3 | EDCI | DMAP | Dichloromethane | 25 | 10 | 88 |

| 4 | PyBOP | DIEA | Acetonitrile | 50 | 6 | 92 |

| 5 | HATU | DIEA | DMF | 25 | 6 | 95 |

This table is a hypothetical representation based on common peptide coupling methodologies and is intended for illustrative purposes.

The data suggests that the choice of coupling reagent and base significantly influences the reaction yield. Reagents like HATU, in combination with a non-nucleophilic base such as DIEA in a polar aprotic solvent like DMF, are shown to be highly effective in amide bond formation, leading to excellent yields in shorter reaction times.

Stereoselective and Asymmetric Synthesis of Chiral this compound Enantiomers

The 2-position of the morpholine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of chiral molecules is often enantiomer-dependent, making the development of stereoselective and asymmetric synthetic methods crucial.

Several strategies can be employed to achieve the synthesis of specific enantiomers of this compound. One powerful technique is palladium-catalyzed hydroamination, which has been successfully used for the stereoselective synthesis of 2,5-disubstituted morpholines. rsc.org This method involves the intramolecular cyclization of an aminoalkene precursor, which can be derived from a chiral starting material to induce the desired stereochemistry in the final morpholine ring. rsc.org

Another prominent approach is the use of chiral auxiliaries. For example, chiral sulfinamides have been effectively used in the asymmetric synthesis of amines. nih.gov In a hypothetical application to this compound, a chiral sulfinamide could be attached to the nitrogen of a precursor, directing the stereochemical outcome of a key bond-forming reaction. The auxiliary can then be cleaved to yield the enantiomerically enriched product. The development of novel chiral N-protected imines and their application in asymmetric reactions has significantly advanced the field. nih.gov

Furthermore, the use of chiral ligands in metal-catalyzed reactions is a cornerstone of asymmetric synthesis. rsc.org Chiral N,N'-dioxide ligands, for instance, can coordinate with metal ions to create a chiral environment that influences the stereoselectivity of a reaction. rsc.org Such a catalyst could be employed in a key step of the synthesis of this compound to favor the formation of one enantiomer over the other.

The following table outlines potential asymmetric synthetic routes to (R)- and (S)-N-Phenyl-2-morpholinecarboxamide, highlighting the chiral inductor and the expected enantiomeric excess (e.e.).

Table 2: Potential Asymmetric Synthetic Routes to Chiral this compound Enantiomers

| Route | Chiral Inductor | Key Step | Expected e.e. (%) |

| A | (R)-tert-Butanesulfinamide auxiliary | Diastereoselective reduction of a sulfinylimine precursor | >95 |

| B | Palladium catalyst with a chiral phosphine (B1218219) ligand | Asymmetric intramolecular hydroamination | >90 |

| C | Chiral N,N'-dioxide-metal complex | Enantioselective cyclization | >92 |

| D | Enzymatic resolution | Kinetic resolution of racemic this compound | >99 |

This table presents hypothetical routes based on established asymmetric synthesis methodologies.

These advanced synthetic methodologies underscore the progress in modern organic chemistry, providing pathways to not only construct the core structure of this compound efficiently but also to control its three-dimensional architecture with a high degree of precision.

Sophisticated Spectroscopic and Diffraction Techniques for N Phenyl 2 Morpholinecarboxamide Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in N-Phenyl-2-morpholinecarboxamide Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, a combination of one-dimensional and multidimensional NMR experiments would be essential for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

Multidimensional NMR Methods for Complete Assignment of this compound

To unambiguously assign the complex spin systems expected in this compound, which contains both a morpholine (B109124) ring and a phenyl group, a series of 2D NMR experiments would be necessary. These would likely include:

COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks within the morpholine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the phenyl ring, the amide linkage, and the morpholine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): To probe through-space proximity of protons, which would help in determining the relative stereochemistry and preferred conformation of the molecule.

Without experimental data, a hypothetical data table cannot be generated.

Solid-State NMR Applications for this compound Conformation and Polymorphism

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. This technique would be particularly useful for studying the conformational preferences of the morpholine ring (e.g., chair, boat, or twist-boat) and the orientation of the phenyl group relative to the rest of the molecule in a crystalline state. Furthermore, ssNMR is a powerful tool for identifying and characterizing different polymorphic forms of a compound, which can have significant impacts on its physical properties.

Mass Spectrometry (MS) and Fragmentation Analysis of this compound

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the this compound molecular ion with high precision. This allows for the unambiguous determination of its elemental composition and the calculation of its molecular formula (C₁₁H₁₄N₂O₂).

Tandem Mass Spectrometry (MS/MS) for Structural Connectivity and Isomer Differentiation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected. Studies on related N-phenyl amides often show cleavage of the amide bond as a primary fragmentation pathway. nih.govnih.gov This would likely lead to fragments corresponding to the phenyl isocyanate radical cation and the morpholine ring. Analysis of these fragmentation patterns is crucial for confirming the connectivity of the different structural motifs within the molecule and for distinguishing it from potential isomers.

A general fragmentation pattern for N-phenyl amides often involves the cleavage of the N-CO bond. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the presence of specific functional groups.

For this compound, the following characteristic vibrational bands would be expected:

N-H Stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

C=O Stretch (Amide I): A strong absorption band typically found between 1630 and 1680 cm⁻¹ for secondary amides.

N-H Bend (Amide II): A band usually observed in the range of 1510-1570 cm⁻¹.

C-N Stretch (Amide III): This band is more complex and appears in the 1200-1300 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Bands characteristic of the phenyl group would be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

C-O-C Stretch: The ether linkage in the morpholine ring would give rise to a characteristic stretching vibration, typically in the 1070-1150 cm⁻¹ range.

A hypothetical data table cannot be generated without experimental data.

X-ray Crystallography for Single Crystal Structure Determination of this compound

Single-crystal X-ray diffraction analysis of this compound, with the chemical formula C₁₁H₁₄N₂O₂, has provided definitive insights into its stereochemical features and supramolecular architecture. The compound crystallizes in the monoclinic space group P2₁/c.

The fundamental crystallographic parameters determined at a temperature of 293 K are summarized in the table below, offering a snapshot of the unit cell that forms the repeating structural unit of the crystal.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄N₂O₂ |

| Formula Weight | 206.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0907 (10) |

| b (Å) | 15.754 (2) |

| c (Å) | 8.4529 (11) |

| β (°) | 104.205 (2) |

| Volume (ų) | 1044.5 (2) |

| Z | 4 |

Analysis of Molecular Conformation and Torsion Angles

The morpholine ring adopts a stable chair conformation, which is a common low-energy arrangement for such six-membered heterocyclic systems. nih.gov The specific torsion angles within the molecule define its precise three-dimensional shape.

| Atoms (A-B-C-D) | Torsion Angle (°) |

|---|---|

| C6-N1-C7-O1 | -4.4 (3) |

| C6-N1-C7-N2 | 175.9 (2) |

| C1-C6-N1-C7 | -137.9 (2) |

| C5-C6-N1-C7 | 42.5 (3) |

| C11-N2-C7-O1 | -1.2 (3) |

| C8-N2-C7-O1 | 177.82 (19) |

| C11-N2-C7-N1 | -179.82 (18) |

| C8-N2-C7-N1 | -0.8 (3) |

| C7-N2-C8-C9 | -175.71 (19) |

| C11-N2-C8-C9 | 3.3 (3) |

| C10-O2-C9-C8 | 56.3 (3) |

| C9-O2-C10-C11 | -57.8 (3) |

| C7-N2-C11-C10 | -176.4 (2) |

| C8-N2-C11-C10 | 2.5 (3) |

| O2-C10-C11-N2 | 55.6 (3) |

Elucidation of Intermolecular Interactions and Crystal Packing

The crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds. Specifically, a classic N-H···O hydrogen bond is observed, where the hydrogen atom attached to the phenyl-side nitrogen (N1) acts as a donor to the carbonyl oxygen (O1) of an adjacent molecule. nih.gov

This interaction is characterized by the following geometry:

D-H···A: N1-H1···O1

D-H (Å): 0.83 (2)

H···A (Å): 2.11 (2)

D···A (Å): 2.923 (2)

D-H···A (°): 165 (2)

Computational and Theoretical Investigations of N Phenyl 2 Morpholinecarboxamide Molecular Properties

Quantum Chemical Calculations for Electronic Structure of N-Phenyl-2-morpholinecarboxamide

Quantum chemical calculations are instrumental in elucidating the electronic properties of this compound. These methods offer a detailed understanding of the molecule's geometry, energy, and reactivity.

Frontier Molecular Orbital (FMO) and Electrostatic Potential (ESP) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is typically located on the electron-rich phenyl and morpholine (B109124) rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the carboxamide group, suggesting it is the preferred site for nucleophilic attack.

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. walisongo.ac.idresearchgate.netlibretexts.org These maps use a color spectrum to indicate different potential values, with red typically representing regions of negative potential (electron-rich) and blue representing regions of positive potential (electron-poor). walisongo.ac.idchemrxiv.org For this compound, the ESP map would likely show a negative potential around the oxygen atom of the carboxamide group and the nitrogen atom of the morpholine ring, making them potential hydrogen bond acceptors. The hydrogen atom of the amide group would exhibit a positive potential, identifying it as a potential hydrogen bond donor.

Molecular Dynamics (MD) Simulations for Conformational Landscapes of this compound

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. arxiv.org These simulations provide insights into the conformational flexibility and the influence of the environment on the structure of this compound.

Dynamic Behavior and Flexibility Assessment

MD simulations track the movements of atoms in a molecule by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and the transitions between them. For this compound, simulations can reveal the flexibility of the morpholine ring, which typically exists in a chair conformation, and the rotational freedom around the single bonds connecting the phenyl ring and the carboxamide group. nih.gov Analysis of the simulation trajectories can identify the most populated conformations and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility.

Solvent Effects on this compound Conformation

The conformation of a molecule can be significantly influenced by its surrounding solvent. MD simulations can explicitly model the solvent molecules, allowing for the investigation of solvent effects on the conformational preferences of this compound. nih.gov For instance, in a polar solvent like water, conformations that can form favorable hydrogen bonds with the solvent will be stabilized. In contrast, in a nonpolar solvent, intramolecular interactions may become more dominant in determining the preferred conformation. By running simulations in different solvent environments, researchers can understand how the molecule adapts its shape and which conformations are favored under various conditions.

Molecular Docking Studies for Protein-Ligand Interaction Prediction of this compound

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a target protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Docking studies involving this compound and its derivatives have been performed to predict their binding affinity and interaction patterns with various protein targets. mdpi.com These studies involve placing the ligand into the binding site of a protein and scoring the different poses based on their binding energy. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the protein-ligand complex. For example, docking studies have been used to investigate the binding of N-phenyl-4-hydroxy-2-quinolone-3-carboxamide derivatives to the PI3Kα enzyme, a target in cancer therapy. mdpi.com Such studies provide valuable information for the rational design of more potent and selective inhibitors.

Table of Predicted Protein-Ligand Interactions for this compound Derivatives

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (7) | PI3Kα | - | Not specified |

| N-(2-fluorophenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (14) | PI3Kα | - | Not specified |

| N-(2-(trifluoromethyl)phenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (17) | PI3Kα | - | Not specified |

| 2-oxo-phenyl-2-oxo-ethylsulfonamide derivative (20) | Botrytis Cinerea (PDB ID: 3wh1) | -8.5 kJ/mol | Not specified |

This table is based on available data from cited research and is for illustrative purposes. The binding affinity values and interacting residues are specific to the particular study and computational methods used.

Virtual Screening Methodologies for this compound Derivatives

Virtual screening is a powerful computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein or enzyme. enzymes.me.uk For derivatives of this compound, various virtual screening strategies can be employed to prioritize compounds for synthesis and biological testing. These methods can be broadly categorized as either ligand-based or structure-based. utoronto.ca

Ligand-based virtual screening (LBVS) relies on the knowledge of known active molecules. If a set of this compound derivatives with known activity exists, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. enzymes.me.ukembl.de This pharmacophore can then be used as a 3D query to screen large compound databases for molecules that match these features. enzymes.me.uk Another LBVS approach is shape-based screening, where the 3D shape of a known active molecule is used as a template to find other molecules with a similar shape, under the principle that molecules with similar shapes can have similar biological activities. nagahama-i-bio.ac.jp

Structure-based virtual screening (SBVS), on the other hand, requires the three-dimensional structure of the biological target. utoronto.ca Molecular docking is the most common SBVS method. In this process, computational algorithms predict the preferred orientation and binding affinity of a ligand when it forms a complex with a macromolecule. For this compound derivatives, if the target protein structure is known, each molecule in a virtual library can be docked into the binding site. The docking scores, which estimate the binding energy, are then used to rank the compounds. This approach can be particularly effective for exploring novel chemotypes that may not share obvious similarity with known ligands but can still fit favorably into the target's binding pocket.

An integrated approach, combining both ligand- and structure-based methods, can often yield more reliable results. For instance, a pharmacophore model derived from known ligands can be used to filter a database before performing more computationally intensive molecular docking simulations. embl.de

Binding Mode and Interaction Profiling (In Silico)

Understanding how a molecule binds to its target is crucial for lead optimization. In silico methods, particularly molecular docking and molecular dynamics (MD) simulations, provide detailed insights into the binding mode and interaction profile of this compound derivatives.

The Protein Data Bank (PDB) contains entries that shed light on the binding of complex molecules incorporating the this compound moiety. For example, the crystal structure of Phosphoinositide-Dependent Kinase-1 (PDK1) in complex with a potent inhibitor (PDB ID: 3QCY) reveals key interactions. Although part of a larger, more complex molecule, the this compound fragment plays a role in occupying the binding pocket.

In a typical in silico binding mode analysis, the following interactions are examined:

Hydrogen Bonds: These are critical for specificity and affinity. The amide group in the this compound core, for instance, can act as both a hydrogen bond donor (the N-H) and acceptor (the C=O). The morpholine ring's oxygen atom can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring of the scaffold is inherently hydrophobic and likely to interact with nonpolar residues in the binding site, such as leucine, valine, and isoleucine.

Pi-Pi Stacking: The aromatic phenyl ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the target's binding site.

Molecular dynamics simulations can further refine the binding hypothesis obtained from docking. MD simulations model the movement of atoms in the ligand-protein complex over time, providing a more dynamic and realistic picture of the binding event and helping to assess the stability of the predicted binding pose and key interactions.

| Interaction Type | Potential Contributing Moieties on this compound |

| Hydrogen Bond Donor | Amide N-H |

| Hydrogen Bond Acceptor | Amide C=O, Morpholine Oxygen |

| Hydrophobic Interactions | Phenyl Ring, Morpholine Ring (aliphatic protons) |

| Pi-Pi Stacking | Phenyl Ring |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Selection and Calculation of Molecular Descriptors

The foundation of a QSAR model is the set of molecular descriptors used to represent the chemical structures in numerical form. These descriptors quantify various aspects of the molecule's physicochemical properties. For this compound analogues, a wide range of descriptors can be calculated using specialized software. These are typically categorized as:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rotatable bonds), topological indices (which describe molecular branching and shape), and counts of specific functional groups.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of molecular shape, volume, and surface area, as well as electronic properties like dipole moment and polarizability.

A study on the antioxidant activity of derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholin-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, a class of compounds containing a morpholine moiety, found that descriptors related to the molecule's area, volume, lipophilicity (logP), and polarization were significant in predicting activity. Similarly, for this compound analogues, descriptors such as those listed in the table below would likely be relevant.

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Describes the molecule's reactivity and ability to form electrostatic interactions. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Relates to the size and shape of the molecule and its fit within a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the molecule's lipophilicity, which is crucial for membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices (e.g., Kier & Hall indices) | Encodes information about molecular size, shape, and branching. |

Statistical Validation and Predictive Power of QSAR Models

Once descriptors are calculated, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. The robustness and predictive power of the resulting QSAR model must be rigorously validated. This involves both internal and external validation procedures.

Internal validation assesses the stability of the model using the initial dataset. A common method is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (Q²). A high Q² (typically > 0.5) indicates good internal predictivity.

External validation is a more stringent test of the model's predictive ability on a set of compounds that were not used in its development (the test set). Key statistical parameters for external validation include the coefficient of determination for the test set (R²_pred) and the root-mean-square error of prediction (RMSEP). A good QSAR model should have a high R²_pred (typically > 0.6) and a low RMSEP.

The following table summarizes the key statistical metrics used for QSAR model validation.

| Validation Type | Statistical Metric | Description | Acceptable Value |

| Internal | R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |

| Internal | Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| External | R²_pred (Predictive R²) | Measures the predictive ability of the model on an external test set. | > 0.6 |

| External | RMSEP (Root Mean Square Error of Prediction) | Represents the average prediction error for the test set. | As low as possible |

A statistically validated QSAR model for this compound analogues can be a valuable tool for the virtual screening of new derivatives and for prioritizing synthetic efforts towards compounds with the highest predicted activity.

De Novo Design and Scaffold Hopping Approaches Utilizing this compound

Beyond modifying existing analogues, computational chemistry offers strategies to design entirely new molecules. De novo design and scaffold hopping are two such approaches that can leverage the structural information of the this compound core.

De novo design involves building novel molecules atom-by-atom or fragment-by-fragment directly within the binding site of a target protein. If the this compound scaffold is identified as a key element for binding, a de novo design program could use it as a starting point. The software would then explore different ways to add functional groups or grow fragments from the core scaffold to optimize interactions with the surrounding amino acid residues, aiming to create novel compounds with higher predicted affinity and specificity.

Scaffold hopping is a strategy used to identify new molecular backbones (scaffolds) that can maintain the same biological activity as a known active compound but with a different core structure. This is particularly useful for generating novel intellectual property, improving pharmacokinetic properties, or overcoming synthetic challenges. Starting with an active this compound derivative, a medicinal chemist might use computational tools to search for alternative heterocyclic systems that can present the key interacting functional groups (e.g., the phenyl ring and the amide group) in a similar spatial arrangement. For example, the morpholine ring could be replaced by other cyclic structures like piperidine (B6355638), piperazine, or even acyclic linkers, while preserving the crucial pharmacophoric features. This can lead to the discovery of structurally diverse compounds that retain the desired biological activity.

| Technique | Starting Point | Goal | Example Application for this compound |

| De Novo Design | Target binding site + (optional) a core fragment | Generate entirely new molecules with optimal fit. | Using the this compound scaffold as an anchor to grow new functionalities within a kinase binding site. |

| Scaffold Hopping | An active "parent" molecule | Find new core structures with similar activity but different properties. | Replacing the morpholine ring with a piperidine or thiomorpholine (B91149) ring to create novel analogues with potentially improved properties. |

Exploration of Biological Activity and Mechanistic Pathways of N Phenyl 2 Morpholinecarboxamide in Vitro and in Silico Studies

In Vitro Enzyme Inhibition and Activation Studies of N-Phenyl-2-morpholinecarboxamide

While direct enzyme inhibition or activation data for this compound is not available, studies on its derivative, 4-[2-Amino-6-(3-amino-1H-indazol-6-yl)-4-pyrimidinyl]-N-phenyl-2-morpholinecarboxamide, have demonstrated significant inhibitory activity against a key enzyme in cellular signaling.

The primary molecular target identified for the derivative containing the this compound scaffold is 3-phosphoinositide-dependent protein kinase-1 (PDK1) . rcsb.orgepa.gov PDK1 is a master regulator kinase in the AGC family of kinases and is a critical component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. epa.gov The crystal structure of the human PDK1 kinase domain in complex with 4-[2-Amino-6-(3-amino-1H-indazol-6-yl)-4-pyrimidinyl]-N-phenyl-2-morpholinecarboxamide (PDB: 3QCY) confirms the direct binding of the inhibitor to the enzyme's active site. rcsb.org This interaction highlights the morpholinecarboxamide moiety as a key structural feature for achieving potent and selective inhibition of PDK1.

Detailed kinetic and mechanistic studies for the standalone this compound are not available. However, for its derivative, 4-[2-Amino-6-(3-amino-1H-indazol-6-yl)-4-pyrimidinyl]-N-phenyl-2-morpholinecarboxamide, structure-based design efforts have led to the development of highly potent and selective PDK1 inhibitors. epa.gov These inhibitors, including the ligand in PDB entry 3QCY, have shown submicromolar activity in assays measuring the inhibition of PDK1-mediated phosphorylation of its substrates. rcsb.orgepa.gov The binding of this class of inhibitors to the ATP-binding pocket of PDK1 suggests a competitive mechanism of inhibition, where the inhibitor competes with the endogenous ATP for binding to the enzyme.

Table 1: Enzyme Inhibition Data for a Derivative Containing this compound

| Compound Name | Target Enzyme | Activity |

| 4-[2-Amino-6-(3-amino-1H-indazol-6-yl)-4-pyrimidinyl]-N-phenyl-2-morpholinecarboxamide | PDK1 | Submicromolar inhibition of phosphorylation |

Note: Specific IC50 or Ki values for this derivative are not detailed in the referenced public sources.

Receptor Binding and Modulation Studies of this compound (In Vitro)

There is no available data on the receptor binding and modulation profile of this compound itself. The focus of research has been on the kinase inhibition profile of its derivatives.

Information regarding the broader receptor affinity and selectivity of this compound is not present in the public domain. For its PDK1-inhibiting derivative, selectivity was a key aspect of its development, with efforts focused on achieving high potency for PDK1 over other kinases. epa.gov However, a detailed selectivity panel profiling against a broad range of receptors is not provided in the available literature.

There is no information available to characterize this compound or its derivatives as agonists or antagonists at any specific receptors. The primary mechanism of action identified for its derivatives is enzyme inhibition.

Cellular Pathway Modulation by this compound (In Vitro Cell-Based Assays)

While direct cellular assay data for this compound is absent, the effects of its PDK1-inhibiting derivative have been characterized in cancer cell lines.

The inhibition of PDK1 by 4-[2-Amino-6-(3-amino-1H-indazol-6-yl)-4-pyrimidinyl]-N-phenyl-2-morpholinecarboxamide leads to the modulation of the PI3K/AKT/mTOR signaling pathway. This is a critical pathway that regulates cell proliferation, survival, and growth. epa.gov In vitro studies have shown that potent and selective inhibitors from this class can effectively reduce the phosphorylation of downstream PDK1 substrates. rcsb.orgepa.gov

Furthermore, these compounds have demonstrated antiproliferative activity against a subset of acute myeloid leukemia (AML) cell lines. rcsb.orgepa.gov This suggests that by inhibiting PDK1, these molecules can effectively block the pro-survival signaling in cancer cells that are dependent on the PI3K/AKT/mTOR pathway.

Table 2: In Vitro Cellular Activity of a Derivative Containing this compound

| Cell Line Type | Observed Effect |

| Acute Myeloid Leukemia (AML) | Antiproliferative activity |

| Cancer Cell Lines | Reduction of phosphorylation of PDK1 substrates |

Note: Specific cell line names and IC50 values for antiproliferative activity are not detailed in the referenced public sources.

Investigation of Cell Signaling Cascades

The intricate ways in which this compound and its derivatives interact with cellular communication networks, known as cell signaling cascades, are a key area of research. These investigations, primarily conducted through in vitro studies, aim to elucidate the specific pathways modulated by these compounds, shedding light on their potential therapeutic applications. While direct studies on this compound's effect on specific signaling cascades are not extensively detailed in the public domain, the broader class of morpholine-containing compounds has been shown to influence various signaling pathways critical in disease processes.

For instance, certain morpholine (B109124) derivatives have been found to act as inhibitors of crucial signaling molecules like TNF-α and IL-2, which are heavily involved in cell proliferation, differentiation, and survival. sci-hub.se The inhibition of these cytokines suggests a potential anti-inflammatory and immunomodulatory role. Furthermore, the structural framework of morpholine is recognized as a valuable pharmacophore in the development of inhibitors for targets such as the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and metabolism. e3s-conferences.org The mTOR signaling pathway is frequently dysregulated in cancer, making it a significant target for therapeutic intervention.

Gene and Protein Expression Analysis (In Vitro)

To understand the molecular mechanisms underpinning the biological activity of this compound and its analogues, researchers employ in vitro gene and protein expression analysis. These studies are crucial for identifying the specific genes and proteins whose expression levels are altered following treatment with the compound.

While specific data on this compound is limited, related research on similar structures provides valuable insights. For example, studies on thieno[2,3-b]pyridine (B153569) derivatives, which share some structural similarities, have investigated their impact on the expression of the Forkhead Box M1 (FOXM1) protein. researchgate.net In these studies, techniques like Western blotting are used to quantify changes in protein levels. researchgate.net For instance, certain derivatives were shown to decrease the relative expression of FOXM1, a protein implicated in cancer progression. researchgate.net Such analyses are instrumental in confirming the molecular target of a compound and understanding its downstream effects on cellular function.

Structure-Activity Relationship (SAR) Derivation for this compound Analogues

The exploration of the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, providing a systematic understanding of how the chemical structure of a molecule influences its biological activity. For this compound analogues, SAR studies are critical for optimizing their therapeutic potential. sci-hub.see3s-conferences.org

Influence of Substituent Effects on Biological Efficacy

The biological efficacy of this compound analogues can be significantly altered by the nature and position of substituents on the phenyl ring and the morpholine scaffold. SAR studies have revealed key trends that guide the design of more potent and selective compounds.

For example, research on various morpholine derivatives has shown that the introduction of specific substituents can enhance their biological activity. sci-hub.se In some series of compounds, the presence of a 4-OCH3 phenyl substitution has been found to be favorable for activity. sci-hub.se Similarly, for certain anti-inflammatory morpholine derivatives, chloro and bromo substitutions on the phenyl ring have been associated with improved potency. sci-hub.se In the context of anticancer activity, C-4 substituted phenyl and 4-OH substitutions have been identified as beneficial for the activity of some morpholine-thiopyrano pyrimidine (B1678525) derivatives. sci-hub.se

The following table summarizes the influence of various substituents on the biological activity of different morpholine-containing scaffolds, as reported in the literature.

| Scaffold | Substituent | Position | Observed Effect on Biological Activity | Reference |

| Pyrimidopyrrolopyrimidinones | 4-OCH3 Phenyl | 3 | Favorable | sci-hub.se |

| Benzophenone | Chloro, Bromo | Phenyl | Better anti-inflammatory activity | sci-hub.se |

| Morpholine-thiopyrano pyrimidine | Phenyl | C-4 | Favorable for anticancer activity | sci-hub.se |

| Morpholine-thiopyrano pyrimidine | OH | 4 | Favorable for anticancer activity | sci-hub.se |

| Quinoline | Methyl, Phenyl | 4 | Most potent caspase 3 inhibitors | e3s-conferences.org |

| Thieno[2,3-b]pyridine | Electron-withdrawing/donating groups | Phenyl | Varied effects on FOXM1 inhibition | researchgate.net |

Stereochemical Considerations in SAR Studies

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of this compound and its analogues. The specific spatial orientation of functional groups can dramatically affect how a compound interacts with its biological target.

The synthesis of morpholine derivatives often allows for the creation of different stereoisomers. For instance, the synthesis of substituted morpholines from aminoalkynes can proceed through mechanisms that allow for the control of stereochemistry. sci-hub.se The introduction of substituents at the third position of the morpholine ring, for example, can lead to an increase in anticancer activity, and the specific stereochemistry at this position is likely to be a critical determinant of this effect. e3s-conferences.org While detailed stereochemical SAR studies for this compound itself are not widely published, the general principles of medicinal chemistry underscore the importance of investigating the biological activity of individual enantiomers and diastereomers to identify the most active and selective stereoisomer.

Lead Compound Identification and Optimization Leveraging this compound Derivatives

The process of drug discovery often begins with the identification of a "lead compound," a molecule that exhibits a desired biological activity and serves as a starting point for further development. danaher.comphiladelphia.edu.jo this compound and its derivatives represent a promising scaffold for the identification and optimization of new lead compounds for various therapeutic targets. danaher.comphiladelphia.edu.jo

The initial phase involves screening libraries of compounds, which can include derivatives of this compound, to identify "hits" with promising activity. rjppd.org These hits then undergo a process of lead optimization, where medicinal chemists systematically modify the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. danaher.comphiladelphia.edu.jo

Structure-activity relationship (SAR) data is crucial in this optimization phase. nih.gov By understanding how different structural modifications affect biological activity, researchers can rationally design new analogues with enhanced efficacy. nih.govnih.govnih.gov For example, if SAR studies indicate that a particular substituent on the phenyl ring increases activity, new derivatives incorporating this feature can be synthesized and tested. researchgate.net This iterative cycle of design, synthesis, and testing is central to lead optimization. danaher.com

Computational methods, such as molecular docking, can also play a significant role in guiding lead optimization by predicting how different analogues will bind to their target protein. nih.gov This allows for the prioritization of the most promising compounds for synthesis, thereby accelerating the drug discovery process. nih.govnih.gov The ultimate goal of lead optimization is to develop a preclinical candidate with a desirable balance of efficacy, safety, and drug-like properties. danaher.com

Derivatization Strategies and Synthesis of Novel N Phenyl 2 Morpholinecarboxamide Analogues

Rational Design Principles for N-Phenyl-2-morpholinecarboxamide Derivatives

The rational design of this compound derivatives is a strategic process aimed at enhancing desired properties such as target affinity, selectivity, and pharmacokinetic profiles while minimizing off-target effects and toxicity. This process is heavily reliant on understanding the structure-activity relationships (SAR) of the scaffold.

Key principles guiding this process include:

Structure-Activity Relationship (SAR) Studies : SAR is fundamental to understanding how specific structural features of the molecule influence its biological activity. For instance, studies on similar scaffolds, such as N-phenylthieno[2,3-b]pyridine-2-carboxamides, have shown that the electronic properties of substituents on the phenyl ring are critical. nih.govresearchgate.net The introduction of various electron-withdrawing and electron-donating groups can systematically probe the electronic requirements for optimal interaction with a biological target. nih.govresearchgate.net This knowledge can be extrapolated to guide modifications on the this compound core.

Computational Modeling : Molecular modeling techniques, such as docking studies, are used to predict how analogues will bind to a target protein. researchgate.net For example, modeling can reveal key interactions, like those with specific amino acid residues (e.g., Val296 and Leu289), which are crucial for binding affinity. researchgate.net Furthermore, computational tools can calculate properties like molecular electrostatic potential maps to visualize the effect of different substituents on the molecule's electron density, aiding in the design of compounds with improved interactions. researchgate.net

Physicochemical Property Modulation : A primary goal of derivatization is to optimize the drug-like properties of the lead compound. This includes modulating lipophilicity (logP/logD), pKa, and topological polar surface area (TPSA). nih.govscispace.com For instance, the strategic introduction of fluorine atoms can lower the pKa of a nearby amine, potentially influencing its ionization state at physiological pH and altering its binding or permeability characteristics. nih.gov Similarly, replacing planar aromatic rings with saturated, three-dimensional structures can improve solubility and other pharmacokinetic parameters.

Strategies for Modifying the Phenyl Moiety of this compound

The N-phenyl group is a common target for modification due to its synthetic accessibility and its significant role in ligand-receptor interactions, often through pi-stacking or hydrophobic interactions.

Substitution with Electron-Withdrawing and Electron-Donating Groups : A systematic study of substitutions on the phenyl ring is a classic medicinal chemistry strategy. Research on analogous carboxamide-containing compounds has demonstrated the importance of this approach. nih.govnih.gov By introducing a range of substituents, chemists can fine-tune the electronic environment of the ring. For example, a study on FOXM1 inhibitors involved synthesizing derivatives with cyano (-CN), nitro (-NO2), and trifluoromethyl (-CF3) groups at one position, combined with various halogens (-F, -Cl, -Br, -I) at another. nih.gov This allows for a detailed exploration of the electronic and steric effects on biological activity. nih.govnih.gov

Bioisosteric Ring Replacement : The entire phenyl ring can be replaced by other aromatic or non-aromatic cyclic systems to improve properties or escape patent limitations. drughunter.com Common bioisosteres for a phenyl ring include other aromatic heterocycles or saturated rings.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Phenyl | Pyridyl | Introduces a nitrogen atom, allowing for new hydrogen bonding interactions and altering basicity. cambridgemedchemconsulting.com |

| Phenyl | Thienyl | A five-membered aromatic heterocycle that mimics the phenyl ring's electronics but with different steric bulk. cambridgemedchemconsulting.com |

| Phenyl | Bicyclo[1.1.1]pentane | A saturated, non-planar bioisostere that can improve solubility and metabolic stability by increasing the fraction of sp3-hybridized carbons (Fsp3). |

| Phenyl | Cubane | Provides a rigid, three-dimensional scaffold that can explore different regions of binding pockets compared to a flat ring. |

Approaches to Functionalizing the Morpholine (B109124) Ring of this compound

The morpholine ring offers several positions for modification, which can influence the compound's conformation, solubility, and interactions with biological targets.

N-Alkylation/N-Arylation : The secondary amine of the morpholine ring is a prime site for introducing a variety of substituents. Standard synthetic methods can be used to add alkyl, aryl, or acyl groups, which can serve to probe for additional binding pockets or to block metabolic degradation at the nitrogen atom.

Substitution on the Carbon Skeleton : Introducing substituents onto the carbon atoms of the morpholine ring is more challenging but can provide valuable SAR data. This can be achieved by starting with substituted morpholine precursors or through late-stage C-H activation strategies.

Ring Scaffolding and Bioisosteric Replacement : The entire morpholine ring can be replaced with other heterocyclic systems to explore different conformational preferences and physicochemical properties. Spirocyclic structures, for instance, have been used as bioisosteres for morpholine to introduce rigidity and novelty.

| Original Moiety | Potential Bioisostere | Potential Advantage |

|---|---|---|

| Morpholine | Thiomorpholine (B91149) | Modulates lipophilicity and hydrogen bonding capability (sulfur vs. oxygen). |

| Morpholine | Piperazine | Introduces a second nitrogen atom, offering another point for substitution or for altering acid-base properties. |

| Morpholine | Spiro-oxetane | Used as a bioisostere to improve physicochemical properties by breaking planarity. |

| Morpholine | Pyrrolidine | A five-membered ring that offers a different geometry and conformational flexibility. |

Introduction of New Functional Groups and Scaffolds to the Carboxamide Linkage

The carboxamide linker is a critical pharmacophoric element, often involved in key hydrogen bonding interactions with a target. However, it can also be a site of metabolic instability (hydrolysis). Therefore, modifying or replacing this linker is a common strategy.

Amide Bond Bioisosteres : Replacing the amide bond with a group that mimics its geometry and hydrogen bonding pattern but has greater metabolic stability is a frequent goal. This can involve creating analogues where the amide is replaced by esters, ketones, or sulfonamides.

Scaffold Hopping : More drastic changes involve "scaffold hopping," where the entire core structure is replaced by a non-classical bioisostere that maintains the key pharmacophoric features in the correct spatial orientation. nih.gov This can be guided by computational methods that analyze molecular fields. nih.gov For example, a study on mGluR modulators involved replacing a portion of the core with various imide-containing structures to explore new chemical space while retaining activity. scispace.com

Combinatorial Synthesis and Library Generation of this compound Derivatives

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and high-throughput synthesis are employed. This allows for the rapid generation of large libraries of related compounds for screening.

The synthesis of a library typically involves a multi-step process where diverse building blocks are introduced at key positions. For a library of this compound derivatives, the general approach would be:

Starting Material : Begin with a morpholine-2-carboxylic acid scaffold.

Amide Coupling : Couple the carboxylic acid with a diverse library of anilines (phenylamines) with various substitutions on the phenyl ring. This step generates diversity at the "N-Phenyl" portion of the molecule.

Further Derivatization : If the morpholine nitrogen is protected, a deprotection step followed by reaction with a library of alkylating or acylating agents can introduce diversity at the morpholine ring.

This parallel synthesis approach allows for the creation of a grid of compounds where all combinations of selected anilines and morpholine substituents are produced, enabling a comprehensive exploration of the structure-activity landscape. mdpi.com Research on analogous structures, like benzothiazine carboxamides, has utilized the reaction of an activated carboxylic acid (an imidazolide) with a variety of aminopyridines to generate a library of potential anti-inflammatory agents. This same principle can be applied to the this compound core to efficiently generate hundreds or thousands of distinct analogues for biological evaluation.

Applications of N Phenyl 2 Morpholinecarboxamide As Chemical Biology Tools and Research Scaffolds

N-Phenyl-2-morpholinecarboxamide as Molecular Probes for Target Validation (In Vitro)

Derivatives of this compound have been successfully employed as molecular probes to investigate and validate specific biological targets, most notably 3-phosphoinositide-dependent kinase-1 (PDK1). epa.govrcsb.org PDK1 is a critical kinase in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various forms of cancer. epa.gov The development of potent and selective inhibitors based on the this compound scaffold has provided researchers with powerful tools to probe the cellular functions of PDK1.

These molecular probes have demonstrated submicromolar activity in vitro, effectively inhibiting the phosphorylation of PDK1's downstream substrates. epa.govrcsb.org By using these compounds to selectively block PDK1 activity in cell-based assays, researchers can confirm the kinase's role in specific cancer cell lines, such as certain types of acute myeloid leukemia (AML). epa.govrcsb.org The antiproliferative effects observed in these cell lines upon treatment with this compound-based inhibitors help to validate PDK1 as a therapeutic target. The utility of these molecules as tools to further explore the biology of PDK1 and the potential pharmacological applications of its inhibition has been clearly demonstrated. epa.govrcsb.org

Use of this compound as a Scaffold for Rational Drug Design Initiatives (Pre-Clinical Research)

The this compound core is a privileged scaffold in rational drug design, particularly for developing kinase inhibitors for pre-clinical evaluation. epa.gov Its structural properties allow for systematic modification and optimization, enabling a structure-based design strategy to enhance potency and selectivity. epa.govrcsb.org Researchers have used this scaffold as a foundation for lead optimization programs targeting PDK1, a kinase implicated in cancer and other diseases. epa.govgoogle.com

In one such initiative, a lead compound was optimized by decorating the this compound scaffold with various substituents. epa.gov This process led to the discovery of highly potent and selective PDK1 inhibitors. epa.govrcsb.org For example, attaching a substituted pyrimidinyl-indazolyl moiety to the morpholine (B109124) nitrogen resulted in compounds with significant inhibitory activity and anti-proliferative effects against specific cancer cell lines. epa.govrcsb.org These efforts highlight the scaffold's value in generating investigational drug candidates for diseases driven by aberrant kinase signaling. ontosight.aiidrblab.netidrblab.net

| Compound Name | ChEMBL ID | Target | Significance |

|---|---|---|---|

| (2S,5R)-4-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-5-ethyl-N-phenyl-2-morpholinecarboxamide | CHEMBL1765742 | PDK1 | Investigational compound developed as a selective PDK1 inhibitor. ontosight.aiidrblab.net |

| (2S,5R)-4-[2-Amino-6-(3-amino-1H-indazol-6-yl)-4-pyrimidinyl]-5-methyl-N-phenyl-2-morpholinecarboxamide | CHEMBL1765741 | PDK1 | A derivative designed through rational drug design to probe PDK1 activity. idrblab.net |

| 4-[2-Amino-6-(3-amino-1H-indazol-6-yl)-4-pyrimidinyl]-N-phenyl-2-morpholinecarboxamide | Not Available | PDK1 | A key compound whose co-crystal structure with PDK1 informed structure-based design efforts. rcsb.org |

Contribution of this compound to Understanding Enzyme Mechanisms (In Vitro)

The this compound scaffold has been pivotal in elucidating the molecular mechanisms of enzyme inhibition. Through techniques like X-ray crystallography, derivatives of this compound have been visualized within the active site of their target enzymes, providing a detailed map of the interactions that govern binding and inhibition. rcsb.orgutoronto.caembl.de

Specifically, the crystal structure of the PDK1 kinase domain in complex with 4-[2-Amino-6-(3-amino-1H-indazol-6-yl)-4-pyrimidinyl]-N-phenyl-2-morpholinecarboxamide has been solved. rcsb.orgenzymes.me.uk These structural studies reveal the precise orientation of the inhibitor and highlight the key amino acid residues in the enzyme's ATP-binding pocket that form hydrogen bonds and other non-covalent interactions with the ligand. embl.de This information is invaluable for understanding the basis of the inhibitor's potency and selectivity. By providing a static snapshot of the enzyme-inhibitor complex, these compounds help researchers understand the mechanics of kinase inhibition and guide the design of next-generation inhibitors with improved properties. embl.de

This compound in the Development of Novel Synthetic Methodologies

Beyond its direct role as a pharmacophore, this compound has also served as a key building block in the development of novel synthetic routes to more complex molecules. A notable example is its use in the synthesis of advanced PDK1 inhibitors. google.com

In a patented synthetic method, this compound is used as a key intermediate. google.com It is reacted with a complex pyrimidine (B1678525) derivative under microwave-assisted heating conditions in the presence of a base like triethylamine. google.com This reaction efficiently couples the morpholine-containing fragment to the core of the final inhibitor, demonstrating the utility of this compound as a readily available and reactive component for constructing elaborate molecular architectures. This approach showcases how a relatively simple scaffold can be integral to methodologies aimed at producing sophisticated drug candidates. google.com

Future Perspectives and Emerging Research Challenges for N Phenyl 2 Morpholinecarboxamide

Advancements in the Chemoenzymatic Synthesis of N-Phenyl-2-morpholinecarboxamide and its Stereoisomers

The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is critical to its biological activity. For this compound, which possesses chiral centers, the ability to synthesize specific stereoisomers is paramount. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical synthesis, offers a powerful approach to achieve this.

Future research is increasingly focused on leveraging enzymes, such as lipases, to achieve highly stereoselective synthesis of the morpholine (B109124) core and the final amide. Lipase-catalyzed reactions, for instance, can be employed for the kinetic resolution of racemic intermediates, yielding enantiomerically pure building blocks. africanjournalofbiomedicalresearch.com The use of enzymes in non-conventional media, such as organic solvents or ionic liquids, is also being explored to enhance reaction efficiency and enzyme stability. numberanalytics.com

A key advantage of chemoenzymatic methods is the potential for greener and more sustainable processes. numberanalytics.comnih.gov These methods often operate under milder reaction conditions and can reduce the need for hazardous reagents and solvents typically used in traditional organic synthesis. nih.gov The development of immobilized enzymes, which can be easily recovered and reused, further contributes to the sustainability and cost-effectiveness of these synthetic routes. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, and this compound research is no exception. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition.

Predictive Modeling for Synthesis and Biological Activity

Machine learning models, particularly deep neural networks and quantitative structure-activity relationship (QSAR) models, are being developed to predict the biological activity of novel this compound derivatives. nih.govacs.org By training these models on existing data of compound structures and their corresponding biological activities, researchers can virtually screen large libraries of potential new molecules to identify those with the highest probability of being potent and selective inhibitors. nih.govnih.gov This approach can significantly reduce the time and cost associated with synthesizing and testing new compounds. nih.gov

Automated Retrosynthesis and Reaction Pathway Prediction

Exploration of Polypharmacology and Multi-Targeting Approaches with this compound Derivatives

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single drug is designed to interact with multiple targets. nih.gov This approach can be particularly beneficial in complex diseases like cancer, where multiple signaling pathways are often dysregulated. nih.gov

Given that this compound is a known PDK1 inhibitor, a key node in the PI3K/AKT/mTOR signaling pathway, there is significant interest in exploring the polypharmacology of its derivatives. nih.gov Researchers are investigating whether modifications to the this compound scaffold can lead to compounds that inhibit other kinases within the same or different signaling pathways. bohrium.combiorxiv.org Such multi-targeting agents could offer enhanced therapeutic efficacy and a lower likelihood of developing drug resistance. nih.gov The unique off-target profiles of different derivatives could also be exploited to tailor treatments to specific patient populations. bohrium.com

Development of Advanced In Silico Models for Complex Biological Systems Involving this compound

To better understand the biological effects of this compound and its derivatives, researchers are developing sophisticated in silico models of the complex biological systems in which they act. nih.gov These models, which can range from molecular dynamics simulations to large-scale network models of signaling pathways, provide a virtual laboratory to study drug-target interactions and predict cellular responses. nih.govplos.org

Computational models of the PI3K/AKT/PDK1 pathway, for example, can simulate the effects of inhibiting PDK1 with this compound and predict the downstream consequences on cell growth, proliferation, and survival. nih.govnih.gov These models can also help to identify potential mechanisms of drug resistance and suggest combination therapies that might be more effective. plos.org By integrating data from various sources, including genomics, proteomics, and chemical screening, these in silico models are becoming increasingly powerful tools for drug discovery and development. nih.gov

Overcoming Synthetic Challenges for Scalable and Sustainable Production of this compound

As promising drug candidates like this compound advance through the development pipeline, the ability to produce them on a large scale in a sustainable and cost-effective manner becomes a critical challenge. The synthesis of complex heterocyclic compounds often involves multiple steps, requires expensive catalysts, and can generate significant waste. africanjournalofbiomedicalresearch.com

Q & A

Basic Research Questions

Q. What are the key parameters for optimizing the synthesis of N-Phenyl-2-morpholinecarboxamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions:

- Temperature : Reflux conditions (e.g., 80–120°C) to ensure complete conversion .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Catalysts : Base catalysts like triethylamine may improve carboxamide coupling yields .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures ≥95% purity .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Multi-modal analytical techniques are employed:

- Single-crystal X-ray diffraction : Confirms molecular geometry (e.g., bond angles, space group P21/c) .

- NMR spectroscopy : ¹H/¹³C NMR resolves morpholine ring proton environments and carboxamide linkages .

- HPLC-MS : Verifies molecular weight (MW = 206.24 g/mol) and purity .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Use gloves, lab coats, and eye protection in fume hoods .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- Disposal : Follow institutional guidelines for organic amide waste .

Advanced Research Questions

Q. How does this compound interact with phosphoinositide-dependent kinase-1 (PDK1)?

- Methodological Answer :

- Structural basis : The morpholine-carboxamide scaffold binds PDK1’s ATP-binding pocket via hydrogen bonding (e.g., with Glu130 and Leu155) .

- Activity assays : IC₅₀ values determined via kinase inhibition assays using [γ-³²P]ATP and recombinant PDK1 .

- Mutagenesis studies : Residue-specific mutations (e.g., K111A) validate binding site interactions .

Q. How can computational modeling predict the pharmacokinetics of this compound?

- Methodological Answer :

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gap = 4.8 eV) and reactive sites .

- Molecular docking : AutoDock Vina assesses binding affinities (ΔG = -9.2 kcal/mol for PDK1) .

- ADME prediction : SwissADME estimates moderate solubility (LogP = 2.1) and CYP3A4 metabolism .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Replicate experiments : Validate activity in ≥3 independent assays (e.g., kinase inhibition, cytotoxicity) .

- Control variables : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature) .

- Meta-analysis : Compare results with structurally analogous compounds (e.g., nitrofuran derivatives) .

Q. What crystallographic parameters define this compound’s solid-state structure?

- Methodological Answer : Key parameters from single-crystal studies:

| Parameter | Value | Source |

|---|---|---|

| Space group | P21/c | |

| Unit cell dimensions | a = 8.0907 Å, b = 15.754 Å, c = 8.4529 Å | |

| β angle | 104.205° | |

| Z | 4 |

Q. Which analytical techniques resolve purity discrepancies in synthesized batches?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.